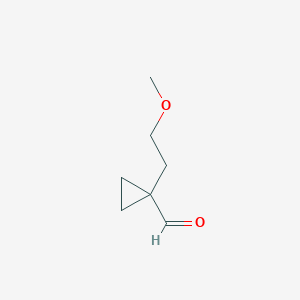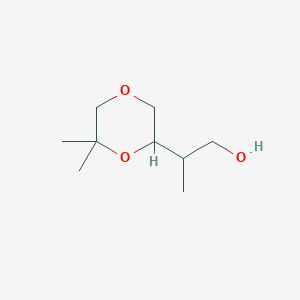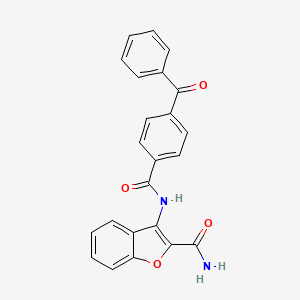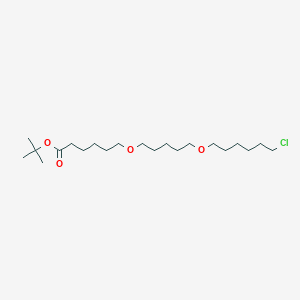
1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde”, also known as MEC, is a colorless or yellowish liquid. It has a molecular formula of C7H12O2 and a molecular weight of 128.17 .
Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde” is based on its molecular formula, C7H12O2. It consists of a cyclopropane ring, which is a three-membered carbon ring, with a methoxyethyl group and a carbaldehyde group attached .Physical And Chemical Properties Analysis
“1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde” is a colorless or yellowish liquid that is soluble in water, methanol, and other organic solvents. Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique
Cyclopropane Derivatives in Material Science and Pharmacology
Cyclopropane-containing compounds, such as "1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde," are pivotal in the synthesis of pharmacologically active molecules and material science applications. The unique structural features of cyclopropane, characterized by its strained ring system, offer a versatile scaffold for the development of novel compounds with enhanced biological activity and stability. Studies have demonstrated the incorporation of cyclopropane rings into molecules can significantly influence their pharmacokinetic properties, including metabolic stability and conformational rigidity, which are critical factors in drug design and development (Novakov et al., 2018).
Catalytic Applications and Environmental Implications
Research on cyclopropane derivatives extends into catalysis and environmental chemistry, where these compounds are investigated for their roles in catalytic processes and potential environmental impact. For instance, cyclopropane rings are explored for their ability to undergo specific reactions that can lead to the development of more efficient catalysts, contributing to greener chemical processes. The exploration of such compounds is crucial for advancing sustainable chemistry practices and minimizing the environmental footprint of chemical synthesis.
Methodologies for Functionalization and Biochemical Insights
The functionalization of cyclopropane derivatives, including "1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde," is a key area of research, focusing on developing methods to modify these molecules for various scientific applications. Techniques for the oxyfunctionalization of the CH2-group activated by adjacent three-membered rings are particularly noteworthy, offering direct routes to carbonylcyclopropanes. Such methodologies facilitate the synthesis of complex molecules with potential applications in drug development and material science, underscoring the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-5-4-7(6-8)2-3-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJSSEXOKZAWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541744.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2541750.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2541751.png)
![2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2541752.png)

![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)
![2-(Ethylthio)-3-phenyl-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)


![N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2541762.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide](/img/structure/B2541763.png)

![2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2541766.png)